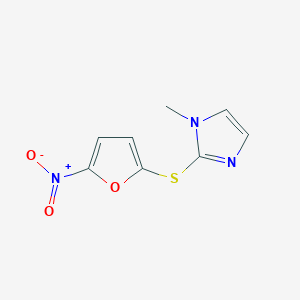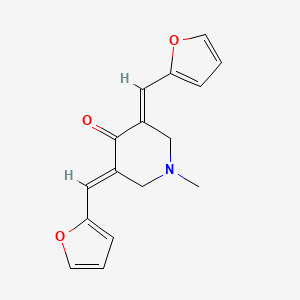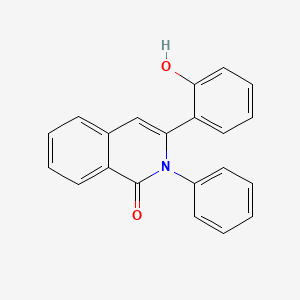
5-Hydroxy-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylimidazolidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a tetrahydrofuran ring, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of the tetrahydrofuran ring, followed by the introduction of hydroxyl groups through selective oxidation reactions. The imidazolidine-2,4-dione moiety is then synthesized and attached to the tetrahydrofuran ring under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction rates and yields. The process is optimized to ensure high purity and consistency of the final product, which is essential for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
5-Hydroxy-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylimidazolidine-2,4-dione has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and imidazolidine-2,4-dione moiety play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound a valuable tool for studying molecular mechanisms and developing new therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-2-methylimidazolidine-4-one: Shares the imidazolidine core but lacks the tetrahydrofuran ring.
4-Hydroxy-5-methylimidazolidine-2-one: Similar structure but with different functional group positions.
5-Hydroxy-1-methylimidazolidine-2,4-dione: Contains the imidazolidine-2,4-dione moiety but with a different substitution pattern.
Uniqueness
5-Hydroxy-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylimidazolidine-2,4-dione is unique due to its combination of a tetrahydrofuran ring and multiple hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H14N2O6 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
5-hydroxy-1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O6/c1-9(16)7(14)10-8(15)11(9)6-2-4(13)5(3-12)17-6/h4-6,12-13,16H,2-3H2,1H3,(H,10,14,15)/t4-,5+,6-,9?/m1/s1 |
Clave InChI |
FDZJCTAGSKTDIR-SAVKQTQPSA-N |
SMILES isomérico |
CC1(C(=O)NC(=O)N1[C@H]2C[C@H]([C@@H](O2)CO)O)O |
SMILES canónico |
CC1(C(=O)NC(=O)N1C2CC(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)





![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)





![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
